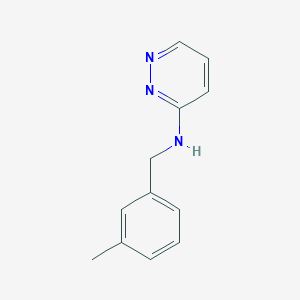![molecular formula C13H20BrNZn B14893542 2-[(N-Ethyl-N-butylamino)methyl]phenylZinc bromide](/img/structure/B14893542.png)
2-[(N-Ethyl-N-butylamino)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(N-Ethyl-n-butylamino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the zinc atom enhances the reactivity of the phenyl group, making it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(N-Ethyl-n-butylamino)methyl]phenylzinc bromide typically involves the reaction of 2-[(N-Ethyl-n-butylamino)methyl]bromobenzene with zinc dust in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(N-Ethyl-n-butylamino)methyl]phenylzinc bromide undergoes several types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bonded phenyl group replaces a leaving group in another molecule.
Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically used.
Negishi Coupling: Nickel or palladium catalysts and alkyl halides are common reagents.
Substitution Reactions: Various electrophiles, such as alkyl halides or acyl chlorides, can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. In cross-coupling reactions, the primary products are biaryl compounds or other carbon-carbon bonded structures.
Scientific Research Applications
2-[(N-Ethyl-n-butylamino)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, polymers, and materials science research.
Mechanism of Action
The mechanism by which 2-[(N-Ethyl-n-butylamino)methyl]phenylzinc bromide exerts its effects involves the transfer of the phenyl group from the zinc atom to an electrophilic partner. This transfer is facilitated by the coordination of the zinc atom with the electrophile, followed by the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Phenylzinc Bromide: Lacks the N-ethyl-n-butylamino group, making it less versatile in certain reactions.
2-[(N-Methyl-n-butylamino)methyl]phenylzinc Bromide: Similar structure but with a different alkyl group, affecting its reactivity and selectivity.
2-[(N-Ethyl-n-propylamino)methyl]phenylzinc Bromide: Another analog with a different alkyl chain, influencing its chemical behavior.
Uniqueness
2-[(N-Ethyl-n-butylamino)methyl]phenylzinc bromide is unique due to the presence of the N-ethyl-n-butylamino group, which enhances its reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in both academic and industrial research.
Properties
Molecular Formula |
C13H20BrNZn |
|---|---|
Molecular Weight |
335.6 g/mol |
IUPAC Name |
bromozinc(1+);N-ethyl-N-(phenylmethyl)butan-1-amine |
InChI |
InChI=1S/C13H20N.BrH.Zn/c1-3-5-11-14(4-2)12-13-9-7-6-8-10-13;;/h6-9H,3-5,11-12H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
PDOIBEAHTTWQQR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCN(CC)CC1=CC=CC=[C-]1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Difluoro-2-(1,4-dioxaspiro[4.5]decan-8-yl)ethan-1-amine](/img/structure/B14893460.png)
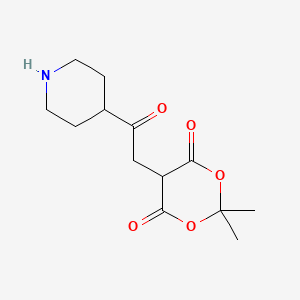
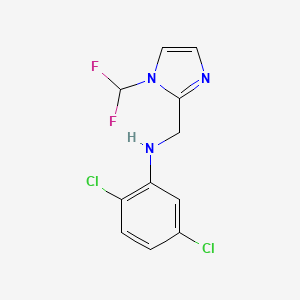
![4-[(3-Butenyloxy)methyl]phenylZinc bromide](/img/structure/B14893486.png)

![3-[(Furan-2-ylmethyl)-amino]-N-(3-hydroxy-phenyl)-succinamic acid](/img/structure/B14893506.png)
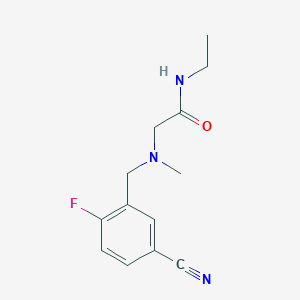
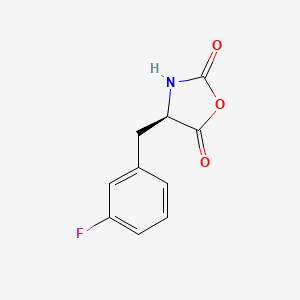
![9-[4-(dipropan-2-ylamino)but-2-yn-1-yl]-9H-fluoren-9-ol](/img/structure/B14893525.png)
![(4R)-2-Benzyl-4-methyloctahydro-8H-pyrido[1,2-a]pyrazin-8-one](/img/structure/B14893527.png)
![3-[(Di-i-butylamino)methyl]phenylZinc bromide](/img/structure/B14893529.png)

